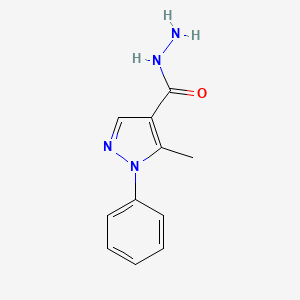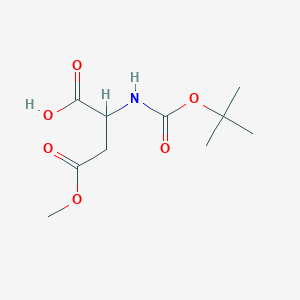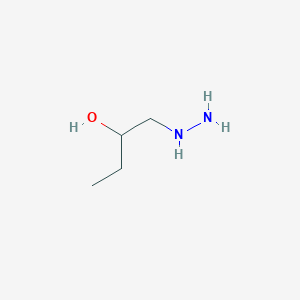
2-(Dimethylamino)-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position on the benzene ring .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)-5-nitrobenzaldehyde” are not available, similar compounds such as 2-dimethylaminoethyl methacrylate have been synthesized through free radical graft polymerization .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
Research into 2-(Dimethylamino)-5-nitrobenzaldehyde and its derivatives has explored their potential in antimicrobial and anticancer applications. Metallation of imines derived from the reaction of o-aminothiophenol with N,N-dimethylaminobenzaldehyde showed significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Furthermore, some compounds exhibited in vitro anticancer activity toward breast cancer, highlighting the potential of these compounds in medical applications (El-Sawi & Sayed, 2013).
Photochemistry
2-Nitrobenzaldehyde, closely related to 2-(Dimethylamino)-5-nitrobenzaldehyde, has been utilized as a chemical actinometer for solution and ice photochemistry. Its properties, including light absorbance and photochemical behavior in solution (water and acetonitrile) and on water ice, have been extensively studied. These findings support the use of 2-nitrobenzaldehyde as a reliable actinometer for studying photochemical processes, with applications extending from laboratory research to environmental monitoring (Galbavy, Ram, & Anastasio, 2010).
Organocatalysis
The compound and its derivatives have also been investigated for their role in organocatalysis. Studies on inherently chiral calix[4]arene-based bifunctional organocatalysts, which include derivatives of 2-(Dimethylamino)-5-nitrobenzaldehyde, have demonstrated their efficacy in promoting enantioselective aldol reactions. These reactions are crucial in the synthesis of chiral molecules, which have wide applications in pharmaceuticals and fine chemicals (Xu, Li, Chen, & Huang, 2008).
Antibacterial Properties
The antibacterial properties of hydrazone compounds derived from 4-dimethylaminobenzohydrazide and 2-(Dimethylamino)-5-nitrobenzaldehyde have been explored. These studies reveal the potential of such compounds as effective antibacterial materials, indicating their significance in developing new antimicrobial agents (He & Xue, 2021).
Antimicrobial and Biomolecular Interaction Properties
Further research has delved into nickel(II) complexes of Schiff base ligands derived from 2-(Dimethylamino)-5-nitrobenzaldehyde, showcasing their structural, electrochemical, biomolecular interaction, and antimicrobial properties. These complexes exhibit significant antimicrobial activity and offer insights into the molecular mechanisms underlying these interactions, suggesting their application in biomedicine and materials science (Jayamani et al., 2018).
Propriétés
IUPAC Name |
2-(dimethylamino)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISLQQKJKDSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401285 |
Source


|
| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-nitrobenzaldehyde | |
CAS RN |
34601-40-6 |
Source


|
| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-acetic acid](/img/structure/B1308374.png)












